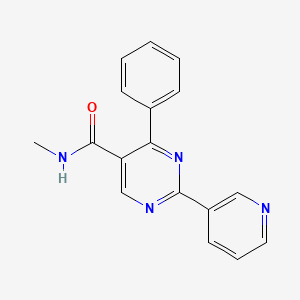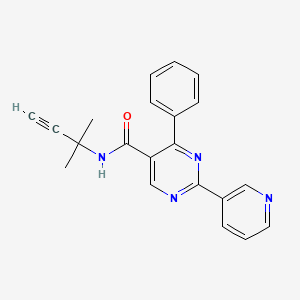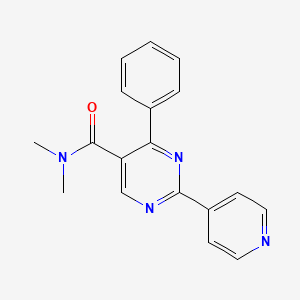![molecular formula C14H13Cl2N7O B3134437 2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 400080-25-3](/img/structure/B3134437.png)
2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetaldehyde O-(2,4-dichlorobenzyl)oxime
Descripción general
Descripción
The compound contains two 1,2,4-triazole rings, which are a type of heterocyclic compound. These rings contain three nitrogen atoms and two carbon atoms . The compound also contains an acetaldehyde group and a dichlorobenzyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,4-triazole rings can be synthesized through various methods, including the reaction of thiosemicarbazides with α-haloketones .Molecular Structure Analysis
The 1,2,4-triazole ring is planar and aromatic, with bond lengths consistent with aromaticity . The presence of two such rings in the compound could influence its reactivity and properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, 1,2,4-triazole derivatives are known to exhibit a wide range of biological activities and can undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, the presence of the 1,2,4-triazole rings could influence its solubility, reactivity, and other properties .Aplicaciones Científicas De Investigación
Triazole Derivatives: A Patent Review and Biological Applications
Triazoles have been extensively studied for over a century due to their wide range of biological activities. The interest in these compounds has led to the development of novel triazoles with potential uses as anti-inflammatory, antimicrobial, antitumoral, and antiviral agents. The exploration of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives in the patent literature between 2008 and 2011 highlights significant advances in the synthesis of new chemical entities and pharmaceuticals. There is a continuous need for efficient preparation methods that consider green chemistry principles, energy savings, and sustainability. Novel triazoles are being evaluated against emerging diseases, resistant bacteria, and neglected diseases affecting humanity, especially in vulnerable populations (Ferreira et al., 2013).
Biologically Active 1,2,4-Triazole Derivatives
The chemistry of 1,2,4-triazoles is evolving with the identification of rational synthesis methods for biologically active substances. These compounds have demonstrated antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The comprehensive generalization of literary sources points to a promising direction for future scientific research in organic synthesis and chemical modeling of 1,2,4-triazoles and their derivatives. This suggests a broad and untapped potential for the development of new drugs and therapeutic agents based on triazole chemistry (Ohloblina, 2022).
Eco-friendly Synthesis and Applications of Triazoles
Recent advancements in the eco-friendly synthesis of 1,2,3-triazoles highlight the importance of sustainable chemical processes in drug development and other applications. The use of microwave irradiation and novel, easily recoverable catalysts for the click synthesis of 1,2,3-triazoles underlines the shift towards methodologies that are not only efficient but also environmentally benign. These approaches offer significant benefits, including shorter reaction times, easier work-up, and higher yields, potentially applicable to industrial drug synthesis and beyond (De Souza et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N7O/c15-11-2-1-10(12(16)5-11)7-24-19-4-3-13-20-14(22-21-13)6-23-9-17-8-18-23/h1-2,4-5,8-9H,3,6-7H2,(H,20,21,22)/b19-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYUHWHVXQMXFV-RMOCHZDMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CON=CCC2=NNC(=N2)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CO/N=C/CC2=NNC(=N2)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-phenyl-2-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B3134356.png)





![3-(4-Fluorophenyl)-5-[2-(2-fluorophenyl)pyrimidin-4-yl]-2,1-benzoxazole](/img/structure/B3134386.png)
![3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one O-methyloxime](/img/structure/B3134387.png)
![2-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}imidazo[1,2-a]pyridine](/img/structure/B3134395.png)

![N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide](/img/structure/B3134408.png)
![N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide](/img/structure/B3134409.png)
![4-(2-Methoxyethylamino)-2-pyridin-2-yl-6-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile](/img/structure/B3134420.png)
![2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]acetaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B3134432.png)